molecular formula C13H18BrNO B12614668 N-Benzyl-2-bromo-3-methylpentanamide CAS No. 917887-54-8

N-Benzyl-2-bromo-3-methylpentanamide

Katalognummer: B12614668
CAS-Nummer: 917887-54-8
Molekulargewicht: 284.19 g/mol
InChI-Schlüssel: XJUFEUVUUUPEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-bromo-3-methylpentanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a bromine atom on the second carbon of the pentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-bromo-3-methylpentanamide typically involves the bromination of 3-methylpentanamide followed by the introduction of a benzyl group. One common method includes the following steps:

    Bromination: 3-methylpentanamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the second carbon position.

    Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-bromo-3-methylpentanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted amides.

    Reduction: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative conditions can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides.

    Reduction: Amine derivatives.

    Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-bromo-3-methylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-bromo-3-methylpentanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl group can play crucial roles in its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-2-bromo-2-methylpropanamide
  • N-Benzyl-2-bromo-2-methylbutanamide
  • N-Benzyl-2-bromo-2-methylhexanamide

Uniqueness

N-Benzyl-2-bromo-3-methylpentanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the benzyl group and the bromine atom at the second carbon position provides distinct chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

917887-54-8

Molekularformel

C13H18BrNO

Molekulargewicht

284.19 g/mol

IUPAC-Name

N-benzyl-2-bromo-3-methylpentanamide

InChI

InChI=1S/C13H18BrNO/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,16)

InChI-Schlüssel

XJUFEUVUUUPEJA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)NCC1=CC=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.